molecular formula C8H12O2 B2857952 1-Cyclopropylcyclobutane-1-carboxylic acid CAS No. 1498554-96-3

1-Cyclopropylcyclobutane-1-carboxylic acid

Cat. No.: B2857952
CAS No.: 1498554-96-3
M. Wt: 140.182
InChI Key: PPIDMKLXHPJNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O2/c9-7(10)8(4-1-5-8)6-2-3-6/h6H,1-5H2,(H,9,10) . This indicates that the molecule consists of a cyclobutane ring with a carboxylic acid (-COOH) and a cyclopropyl group attached to the same carbon atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.

Scientific Research Applications

Synthesis and Structural Studies

The cyclobutane moiety, a core structure in 1-Cyclopropylcyclobutane-1-carboxylic acid, plays a significant role in the synthesis of various cyclobutane derivatives, including aminocyclobutane carboxylic acids. These compounds are synthesized through processes such as [2+2] photocycloaddition reactions, demonstrating the cyclobutane ring's utility in constructing complex molecules (Gauzy et al., 2004). Additionally, cyclobutane-containing peptides have been explored for their rigid structures and potential biological applications, highlighting the importance of the cyclobutane ring in promoting structural integrity and biological activity (Izquierdo et al., 2005).

Biological Activities and Ethylene Biosynthesis

Cyclopropane and cyclobutane derivatives, including this compound, are of interest due to their presence in various biological activities. These compounds have been studied for their roles in ethylene biosynthesis in plants, where 1-Aminocyclopropane 1-carboxylic acid (ACC), a related compound, acts as a precursor to the plant hormone ethylene. This highlights the potential of cyclopropane and cyclobutane derivatives in agricultural sciences, especially in regulating plant growth and stress responses (Polko & Kieber, 2019).

Advanced Synthetic Methods

Recent advancements in synthetic chemistry have leveraged the unique properties of cyclobutane derivatives for creating complex molecules. Techniques such as gold-catalyzed oxidative ring expansions and CuH-catalyzed hydroamination have been developed to efficiently synthesize polysubstituted aminocyclobutanes, demonstrating the versatility of cyclobutane derivatives in organic synthesis (Li et al., 2010; Feng et al., 2019).

Material Science and Polymerization

Cyclobutane derivatives also find applications in material science, particularly in the synthesis of polymers through ring-opening metathesis polymerization (ROMP). The ability of cyclobutene derivatives to undergo polymerization showcases their potential in creating novel materials with unique properties (Song et al., 2010).

Properties

IUPAC Name

1-cyclopropylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)8(4-1-5-8)6-2-3-6/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIDMKLXHPJNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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